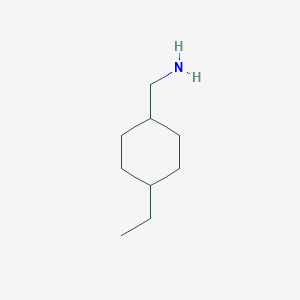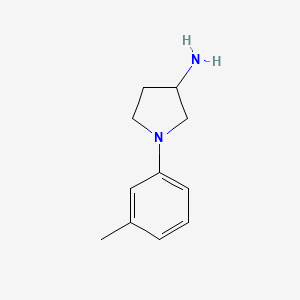
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide
概要
説明
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a 3-methoxybenzyl moiety and two methyl groups at the 2 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxybenzaldehyde with 2,4-dimethylaniline, followed by acylation with an appropriate acyl chloride. The reaction typically requires a reducing agent such as sodium borohydride and a catalyst like palladium on carbon. The reaction conditions include a solvent such as methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of N-(3-hydroxybenzyl)-2,4-dimethylbenzamide.
Reduction: Formation of N-(3-methoxybenzyl)-2,4-dimethylaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids, leading to potential analgesic and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide
- N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
- N-Benzyl-hexadecanamide
Uniqueness
N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-8-16(13(2)9-12)17(19)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMSTOQYXCZGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)


![2-[1-(3-aminophenyl)-N-methylformamido]acetamide](/img/structure/B3212156.png)





